

# Application Notes: Measuring Granzyme B Activity with Z-IETD-pNA

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## Compound of Interest

Compound Name: Z-IETD-pNA

Cat. No.: B11933630

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## Introduction

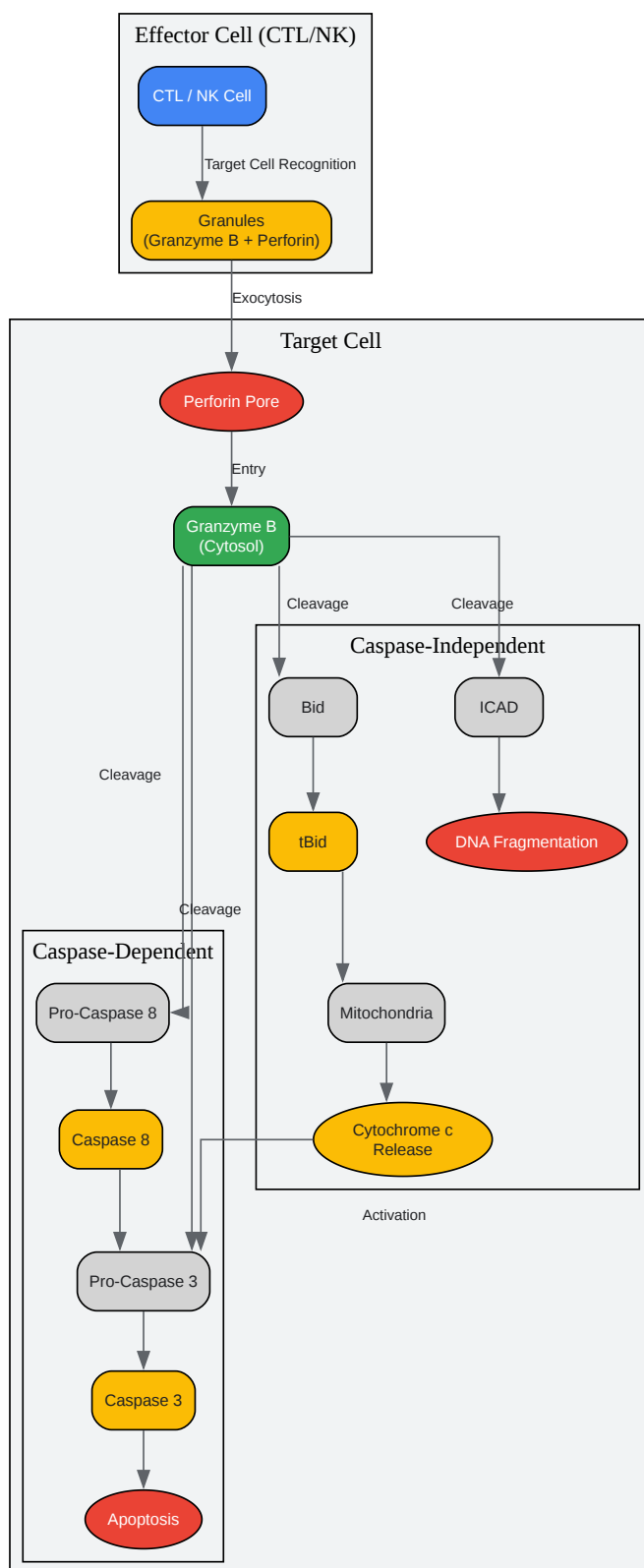
Granzyme B is a serine protease crucial for inducing apoptosis in target cells, playing a significant role in immune surveillance against viral infections and tumorigenesis.[1][2] It is primarily released by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1][2] The activity of granzyme B is a key indicator of cell-mediated cytotoxicity. These application notes provide a detailed protocol for a colorimetric assay to measure granzyme B activity using the substrate **Z-IETD-pNA** (N-benzyloxycarbonyl-Ile-Glu-Thr-Asp-p-nitroanilide).

The assay principle is based on the cleavage of the peptide substrate, **Z-IETD-pNA**, by granzyme B after the aspartate residue. This cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at approximately 405 nm. The intensity of the color is directly proportional to the granzyme B activity in the sample.

## Granzyme B Signaling Pathway

Granzyme B is a key effector molecule in the cytotoxic granule-mediated apoptosis pathway. Upon recognition of a target cell, CTLs or NK cells release granules containing granzyme B and a pore-forming protein called perforin into the immunological synapse.[3] Perforin facilitates the entry of granzyme B into the target cell's cytoplasm. Once inside, granzyme B initiates apoptosis through two main pathways:

- **Caspase-Dependent Pathway:** Granzyme B can directly cleave and activate executioner caspases, such as caspase-3 and caspase-7. It can also activate initiator caspases like caspase-8.[\[1\]](#)[\[3\]](#) These activated caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
- **Caspase-Independent Pathway:** Granzyme B can also induce apoptosis independently of caspases. A key substrate in this pathway is Bid, a pro-apoptotic Bcl-2 family member. Cleavage of Bid by granzyme B generates truncated Bid (tBid), which translocates to the mitochondria and induces the release of other pro-apoptotic factors like cytochrome c.[\[3\]](#)[\[4\]](#) Granzyme B can also directly cleave other substrates such as the inhibitor of caspase-activated DNase (ICAD), leading to DNA fragmentation.[\[1\]](#)



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### Granzyme B Signaling Pathway

## Experimental Protocol

This protocol is designed for use in a 96-well plate format, allowing for the analysis of multiple samples simultaneously.

## Materials and Reagents

Reagent	Storage
Z-IETD-pNA Substrate	-20°C
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% Glycerol)	4°C or -20°C
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)	4°C
p-Nitroaniline (pNA) Standard	-20°C
Recombinant Granzyme B (Positive Control)	-20°C or -80°C
96-well clear, flat-bottom microplate	Room Temperature
Microplate reader capable of measuring absorbance at 405 nm	Room Temperature

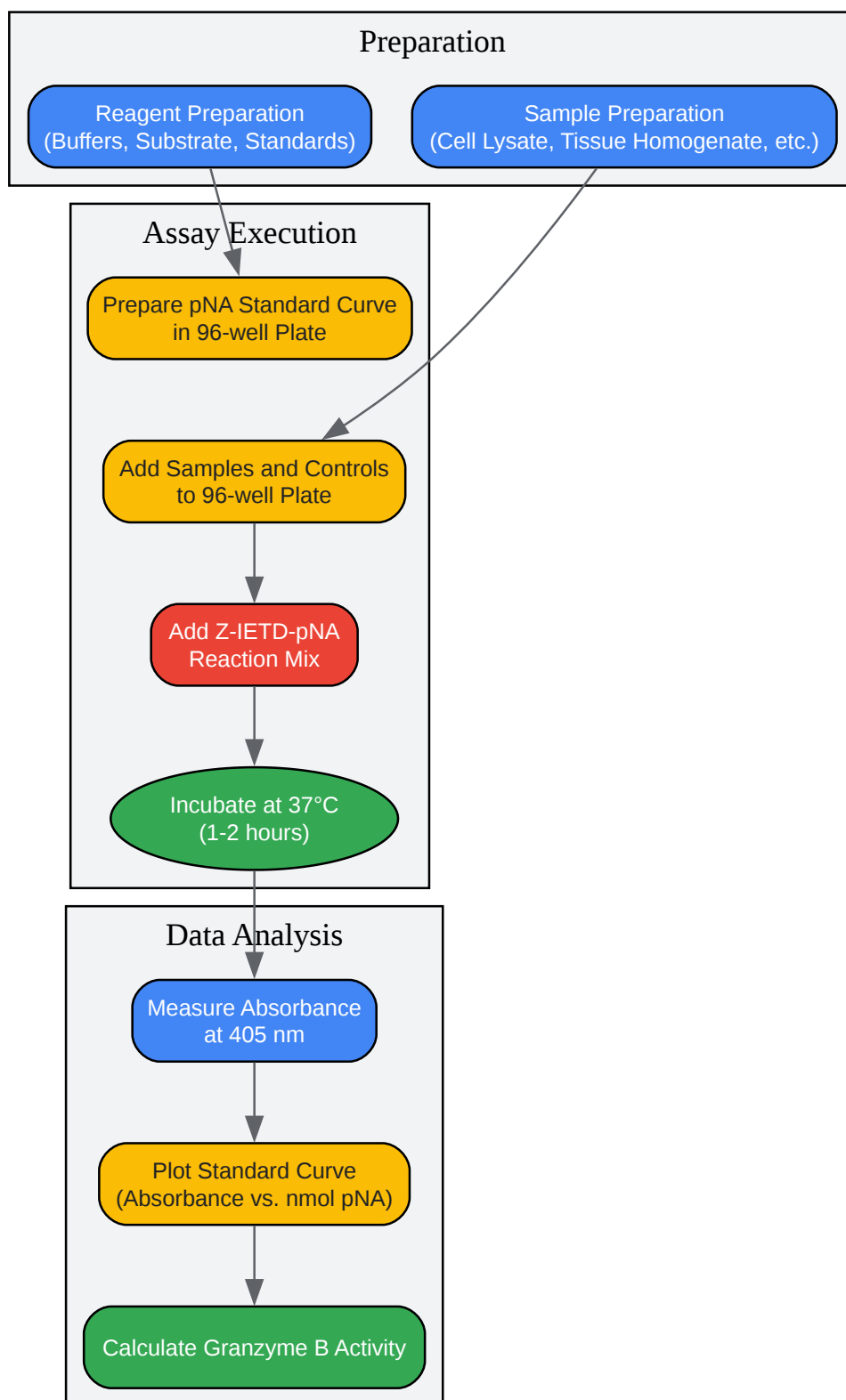
## Procedure

- Assay Buffer: Prepare the assay buffer and keep it on ice.
- Cell Lysis Buffer: Prepare the cell lysis buffer and keep it on ice.
- **Z-IETD-pNA** Substrate Stock Solution: Dissolve **Z-IETD-pNA** in DMSO to a stock concentration of 10-20 mM. Store in aliquots at -20°C.
- pNA Standard Stock Solution: Dissolve pNA in DMSO to a stock concentration of 10 mM. Store in aliquots at -20°C.
- Cell Lysates:

- Harvest cells (e.g.,  $1-5 \times 10^6$  cells per sample) and pellet by centrifugation.
- Wash the cell pellet once with ice-cold PBS.
- Resuspend the pellet in 50-100  $\mu$ L of ice-cold Cell Lysis Buffer.
- Incubate on ice for 10-15 minutes.
- Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
- Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
- Tissue Homogenates:
  - Rinse tissue with ice-cold PBS to remove excess blood.
  - Homogenize the tissue in ice-cold Lysis Buffer.
  - Centrifuge the homogenate to pellet debris and collect the supernatant.
- Serum/Plasma Samples:
  - Collect blood and process to obtain serum or plasma.
  - Samples can often be used directly or diluted in Assay Buffer if high activity is expected.
- Prepare a 200  $\mu$ M working solution of pNA by diluting the 10 mM stock in Assay Buffer.
- Add the following to wells of the 96-well plate:

Well	200 $\mu$ M pNA Standard ( $\mu$ L)	Assay Buffer ( $\mu$ L)	Final pNA (nmol/well)
Blank	0	100	0
1	5	95	1
2	10	90	2
3	20	80	4
4	30	70	6
5	40	60	8
6	50	50	10

- Add 20-50  $\mu$ g of your sample protein to each well and adjust the volume to 50  $\mu$ L with Assay Buffer.
- For a positive control, add a known amount of active recombinant granzyme B.
- For a negative control, use a sample known not to contain active granzyme B or use Assay Buffer alone.
- Prepare the Reaction Mix: For each reaction, dilute the **Z-IETD-pNA** stock solution in Assay Buffer to a final concentration of 400  $\mu$ M (this will be 200  $\mu$ M in the final reaction volume).
- Add 50  $\mu$ L of the Reaction Mix to each sample and control well.
- Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized based on the granzyme B activity in the samples.
- Measure the absorbance at 405 nm using a microplate reader.



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### Experimental Workflow

## Data Presentation and Analysis

The activity of granzyme B is determined by comparing the absorbance of the samples to the pNA standard curve.

### Example pNA Standard Curve Data

pNA (nmol/well)	Absorbance at 405 nm (OD)
0	0.050
1	0.150
2	0.250
4	0.450
6	0.650
8	0.850
10	1.050

- Plot the Standard Curve: Plot the absorbance (y-axis) versus the amount of pNA in nmol (x-axis). Perform a linear regression to obtain the equation of the line ( $y = mx + c$ ).
- Calculate pNA Produced by Samples:
  - Subtract the absorbance of the blank from all sample readings to correct for background.
  - Use the equation from the standard curve to calculate the amount of pNA (in nmol) produced in each sample well.
    - $\text{nmol of pNA} = (\text{Corrected OD of sample} - \text{y-intercept}) / \text{slope}$
- Calculate Granzyme B Activity: The activity is typically expressed as nmol of pNA released per minute per mg of protein.
  - $\text{Activity (nmol/min/mg)} = (\text{nmol of pNA}) / (\text{incubation time in min}) / (\text{protein amount in mg})$

## Troubleshooting

- High Background: Ensure the substrate has not degraded. Prepare fresh dilutions before use.
- Low Activity: Increase incubation time or the amount of sample protein. Ensure the lysis buffer and assay buffer contain DTT, as it is often required for optimal enzyme activity.
- Non-linear Standard Curve: Ensure accurate pipetting and proper mixing of standards.

By following this detailed protocol, researchers can accurately and reliably measure granzyme B activity, providing valuable insights into cytotoxic cell function and its role in health and disease.

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- To cite this document: BenchChem. [Application Notes: Measuring Granzyme B Activity with Z-IETD-pNA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933630#protocol-for-measuring-granzyme-b-activity-with-z-ietd-pna]

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